Cas no 2248175-69-9 (1-Naphthaleneethanamine, β-methyl-, (βS)-)

1-Naphthaleneethanamine, β-methyl-, (βS)- is a chiral amine derivative of naphthalene, characterized by its β-methyl substitution and (S)-configuration at the stereocenter. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a building block for chiral ligands or intermediates in asymmetric catalysis. The (S)-enantiomer offers stereochemical precision, which is critical for applications requiring enantioselectivity. Its naphthalene backbone provides rigidity and aromaticity, enhancing its utility in designing structurally defined molecules. The product is typically handled under controlled conditions to preserve its optical purity. Suitable for research-scale applications, it is valued for its role in exploring stereospecific transformations.
1-Naphthaleneethanamine, β-methyl-, (βS)- structure
2248175-69-9 structure
Product Name:1-Naphthaleneethanamine, β-methyl-, (βS)-
CAS No:2248175-69-9
MF:C13H15N
MW:185.264903306961
CID:5996349
PubChem ID:92297700
Update Time:2025-10-30

1-Naphthaleneethanamine, β-methyl-, (βS)- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthaleneethanamine, β-methyl-, (βS)-
    • (2S)-2-Naphthalen-1-ylpropan-1-amine
    • EN300-6506823
    • (2S)-2-(naphthalen-1-yl)propan-1-amine
    • 2248175-69-9
    • Inchi: 1S/C13H15N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9,14H2,1H3/t10-/m1/s1
    • InChI Key: KHUQUPPTRUPPMC-SNVBAGLBSA-N
    • SMILES: C1([C@H](C)CN)=C2C(C=CC=C2)=CC=C1

Computed Properties

  • Exact Mass: 185.120449483g/mol
  • Monoisotopic Mass: 185.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.044±0.06 g/cm3(Predicted)
  • Boiling Point: 314.9±11.0 °C(Predicted)
  • pka: 9.80±0.10(Predicted)

1-Naphthaleneethanamine, β-methyl-, (βS)- Pricemore >>

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Additional information on 1-Naphthaleneethanamine, β-methyl-, (βS)-

1-Naphthaleneethanamine, β-methyl-, (βS)-

The compound 1-Naphthaleneethanamine, β-methyl-, (βS)- (CAS No. 2248175-69-9) is a specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of naphthylamines, which are derivatives of naphthalene with an amine group attached. The β-methyl substitution and the S-configuration at the β-carbon make this compound unique, offering distinct chemical and biological properties.

Recent studies have highlighted the potential of 1-Naphthaleneethanamine, β-methyl-, (βS)- in drug discovery and development. Its structure allows for strong interactions with biological targets, making it a promising candidate for therapeutic agents. Researchers have explored its role in modulating enzyme activity and receptor binding, which are critical in treating various diseases, including cancer and neurodegenerative disorders.

The synthesis of 1-Naphthaleneethanamine, β-methyl-, (βS)- involves a multi-step process that requires precise control over stereochemistry. The use of chiral catalysts and enantioselective reactions has enabled the efficient production of this compound with high optical purity. This advancement has significantly improved its applicability in asymmetric synthesis and enantioselective catalysis.

In terms of chemical properties, 1-Naphthaleneethanamine, β-methyl-, (βS)- exhibits a high degree of lipophilicity due to the naphthyl group and the methyl substitution. This characteristic enhances its ability to cross biological membranes, making it an ideal candidate for drug delivery systems. Additionally, its amine group can undergo various functionalization reactions, further expanding its utility in medicinal chemistry.

Recent research has also focused on the environmental impact of 1-Naphthaleneethanamine, β-methyl-, (βS)-. Studies have shown that its degradation pathways under different environmental conditions are influenced by factors such as pH levels and microbial activity. Understanding these processes is crucial for assessing its safety and sustainability in industrial applications.

Furthermore, the stereochemical properties of 1-Naphthaleneethanamine, β-methyl-, (βS)- have been extensively studied using advanced spectroscopic techniques such as NMR and X-ray crystallography. These studies have provided valuable insights into its molecular geometry and intermolecular interactions, which are essential for predicting its behavior in different chemical environments.

In conclusion, 1-Naphthaleneethanamine, β-methyl-, (βS)- (CAS No. 2248175-69-9) is a versatile compound with a wide range of applications in chemistry and pharmacology. Its unique structure and stereochemical properties make it a valuable tool in drug discovery and development. As research continues to uncover new insights into its properties and applications, this compound is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.

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